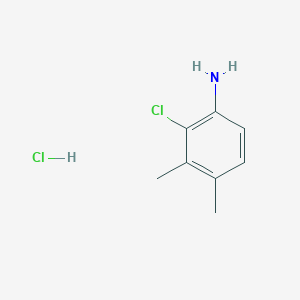

2-Chloro-3,4-dimethylaniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H11Cl2N |

|---|---|

Molecular Weight |

192.08 g/mol |

IUPAC Name |

2-chloro-3,4-dimethylaniline;hydrochloride |

InChI |

InChI=1S/C8H10ClN.ClH/c1-5-3-4-7(10)8(9)6(5)2;/h3-4H,10H2,1-2H3;1H |

InChI Key |

HDFBKTFBYABQFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)Cl)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for the Preparation of 2-Chloro-3,4-dimethylaniline (B2757102) Hydrochloride

The preparation of substituted anilines, including chloro-dimethylanilines, can be approached through several strategic pathways. These include the direct introduction of an amino group onto an aromatic ring and the reduction of a nitrogen-containing functional group, typically a nitro group, that was installed on the precursor molecule.

Direct amination involves the formation of a carbon-nitrogen bond on an aromatic substrate that does not already contain a nitrogen substituent at the desired position. This approach is synthetically valuable as it can potentially shorten the reaction sequence.

A notable strategy for synthesizing dimethylanilines is the direct amination of xylene isomers. For instance, 2,4-dimethylaniline (B123086) can be prepared through the direct amination of m-xylene. google.com This process utilizes hydroxylamine (B1172632) hydrochloride as the source of the amino group in an acetic acid-water medium. google.com The reaction is facilitated by a soluble vanadium salt catalyst. google.com

The key steps involve adding the vanadium catalyst and an aqueous glacial acetic acid solution to a reactor, followed by the addition of hydroxylamine hydrochloride and m-xylene. google.com The mixture is then heated to reflux for a period of 1 to 6 hours. google.com This method is advantageous due to its use of simple equipment, mild operating conditions, and high aniline (B41778) yield and selectivity. google.com A study on the direct amination of benzene (B151609) to aniline using a vanadate (B1173111) catalyst with an iron oxide co-catalyst and hydroxylamine hydrochloride also demonstrated high yields, suggesting the broad applicability of this amination system. mdpi.com

Table 1: Reaction Parameters for Direct Amination of m-Xylene google.com

| Parameter | Value/Range |

|---|---|

| Amino Source | Hydroxylamine Hydrochloride |

| Catalyst | Soluble Vanadium Salt |

| Solvent Medium | Acetic Acid-Water |

| Reactant Mole Ratio (m-xylene:hydroxylamine HCl) | 1:1 to 1:2 |

| Reactant Mole Ratio (m-xylene:vanadium salt) | 36:1 to 150:1 |

| Reaction Temperature | 50–90 °C (Optimum: 80–90 °C) |

The most common and industrially significant method for preparing anilines is the catalytic hydrogenation of the corresponding nitroaromatic compounds. youtube.commdpi.com This approach involves the reduction of a nitro (-NO₂) group to an amino (-NH₂) group, typically using hydrogen gas in the presence of a metal catalyst. youtube.com

The synthesis of chloro-methyl-substituted anilines often begins with the corresponding chloromethyl nitrotoluene. The selective reduction of the nitro group while preserving the chloro substituent is a key challenge.

For example, the production of 2-amino-3-chlorotoluene can be achieved through the liquid-phase hydrogenation of 2-chloro-6-nitrotoluene (B1664060) (2-CNT) under solvent-free conditions using a palladium-on-carbon (Pd/C) catalyst. researchgate.net Research has shown that this reaction exhibits high selectivity, with the yield of the dehalogenation side product being less than 1.2%. researchgate.net The optimal conditions for this conversion were found to be a temperature of 353 K and a hydrogen pressure of 1 MPa. researchgate.net

Similarly, 3-chloro-4-methylaniline (B146341) is synthesized via the low-pressure catalytic hydrogenation of 3-chloro-4-methylnitrobenzene over a 1% Platinum-on-carbon (Pt/C) catalyst. gychbjb.com Using methanol (B129727) as a solvent, a yield of 99.08% was achieved with a dechlorination rate of only 0.2% under optimal conditions of 80°C and 1.0 MPa hydrogen pressure. gychbjb.com The catalyst demonstrated good reusability over five cycles. gychbjb.com

Table 2: Comparative Data for Hydrogenation of Chloromethyl Nitro-Aromatics

| Precursor | Catalyst | Product | Yield | Dechlorination | Source |

|---|---|---|---|---|---|

| 2-Chloro-6-nitrotoluene | Pd/C | 3-Chloro-2-methylaniline | High | < 1.2% | researchgate.net |

| 3-Chloro-4-methylnitrobenzene | 1% Pt/C | 3-Chloro-4-methylaniline | 99.08% | 0.2% | gychbjb.com |

During the catalytic hydrogenation of chloronitro-aromatic compounds, the simultaneous reduction of the nitro group and the cleavage of the carbon-halogen bond (hydrodechlorination) can occur. mdpi.com While often considered an undesirable side reaction that reduces the yield of the target chloroaniline, understanding the factors that influence it is crucial for process control. researchgate.net The degree of dehalogenation can be influenced by the solvent composition, catalyst type, and reaction conditions. researchgate.net For instance, in the hydrogenation of p-chloronitrobenzene, aniline is the main byproduct resulting from dehalogenation. mdpi.com Modifying palladium catalysts, for example by using morpholine (B109124) with a Pd/γ-Al₂O₃@ASMA catalyst, can act as an immobilized inhibitor to efficiently prevent further dechlorination. mdpi.com In some synthetic contexts, however, a controlled, integrated reaction that removes both functionalities could be envisioned to produce unsubstituted anilines from more complex precursors.

Palladium-based catalysts are highly effective for the reduction of nitroaromatic compounds. nih.gov Commercially available Pd/C is a robust catalyst for nitro group reductions, often requiring low catalyst loading. acs.org The transformation of aromatic nitro compounds into amines can be catalyzed by various palladium(II) complexes, which may form palladium nanoparticles (PdNPs) as the active catalytic species in situ. mdpi.commdpi.com

Palladium nanoparticles stabilized by ligands such as N-heterocyclic carbenes (NHCs) or pyridines have shown high catalytic activity. nih.govmdpi.com These catalysts facilitate the reduction of a wide range of nitroarenes with various functional groups, including halogens, into their corresponding anilines in high yields. nih.gov The efficiency of these palladium complexes underscores their potential application in the specific reduction of precursors for 2-chloro-3,4-dimethylaniline. While the specific "Water-Soluble Ethylenediamine Salicylaldehyde Schiff Base Palladium Complex" represents a class of well-defined catalysts, the broader family of palladium complexes, including those supported on various materials or stabilized by organic ligands, are central to modern hydrogenation technologies. rsc.org

Formation of Hydrochloride Salts

The conversion of 2-Chloro-3,4-dimethylaniline, an aromatic amine, into its hydrochloride salt is a fundamental and crucial step in its synthesis and application. This transformation is achieved by reacting the amine with hydrochloric acid. youtube.comresearchgate.net The basic nitrogen atom of the amine group accepts a proton (H⁺) from the acid, forming a positively charged anilinium ion, which then pairs with the chloride anion (Cl⁻) to create an ionic salt. youtube.com

The primary motivation for converting aromatic amines into their hydrochloride salts is to enhance chemical stability and improve handling characteristics.

Enhanced Stability: Free amines, particularly anilines, are susceptible to aerial oxidation, which can lead to discoloration and the formation of impurities. lookchem.com By protonating the lone pair of electrons on the nitrogen atom, the amine's reactivity towards oxidation is significantly reduced. This makes the hydrochloride salt a more stable form for storage and extends its shelf life. reddit.com Aromatic amines like aniline are considered weak bases, necessitating the use of a strong acid like HCl to ensure proper protonation and the formation of a stable salt. reddit.com

Improved Utility: Many free amines are liquids or low-melting solids at room temperature, which can be difficult to handle, weigh, and purify accurately. In contrast, their hydrochloride salts are typically crystalline solids. youtube.com This solid nature simplifies weighing and manipulation in a laboratory setting. Furthermore, amine salts are generally soluble in water but insoluble in non-polar organic solvents like ether, a property that is exploited for separation from non-basic organic impurities. ncert.nic.in The formation of the salt can be reversed by treatment with a strong base, such as sodium hydroxide (B78521) (NaOH), to regenerate the parent amine when needed for subsequent reactions. youtube.comulisboa.pt

The conversion to a hydrochloride salt is a key step in the purification of the amine. Since the salt is a crystalline solid, it can be purified effectively using techniques such as recrystallization. lookchem.comgoogle.com This process involves dissolving the crude hydrochloride salt in a suitable hot solvent until it is saturated. As the solution cools, the solubility of the salt decreases, causing the pure compound to crystallize while impurities remain dissolved in the solvent (mother liquor). The pure crystals can then be isolated by filtration. lookchem.com

Other purification strategies for aniline hydrochlorides include precipitation from a solution by adding a second solvent in which the salt is insoluble, or by passing hydrogen chloride gas into a solution of the free amine to precipitate the pure salt directly. google.com For instance, a common laboratory procedure involves dissolving the crude amine in dilute HCl, filtering out any insoluble materials, washing away organic-soluble impurities with a solvent like ether, and then regenerating the pure free base by adding a strong base like NaOH. sciencemadness.org

Advanced Chemical Transformations and Reactivity Profiles of 2-Chloro-3,4-dimethylaniline Hydrochloride

While the hydrochloride salt form is primarily for stability and purification, the chemical reactivity of the molecule is centered on the free amine, which can be readily regenerated. The reactivity is largely dictated by the substituents on the aromatic ring: the amino group, the chlorine atom, and the two methyl groups.

Aryl halides, such as 2-Chloro-3,4-dimethylaniline, can undergo nucleophilic aromatic substitution (NAS), a reaction that is distinct from the SN1 and SN2 mechanisms seen with alkyl halides. libretexts.orglibretexts.org In this type of reaction, a nucleophile attacks the aromatic ring to replace a leaving group, in this case, the chloride ion. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring. youtube.com For this reaction to occur, the aromatic ring must be rendered electron-deficient, a condition facilitated by the presence of electron-withdrawing groups. libretexts.orglibretexts.org

The chlorine atom at the 2-position plays a dual role in the reactivity of the molecule in nucleophilic aromatic substitution.

Increased Electrophilicity: Due to its high electronegativity, the chlorine atom exerts a strong electron-withdrawing inductive effect. researchgate.netnih.gov This effect pulls electron density away from the aromatic ring, increasing its electrophilicity (making it more electron-deficient). researchgate.net This heightened electrophilicity makes the ring more susceptible to attack by an incoming nucleophile, which is a critical requirement for the NAS reaction to proceed. libretexts.org

Leaving Group: The chlorine atom also functions as the leaving group in the substitution reaction. After the nucleophile has added to the ring to form the intermediate, the carbon-chlorine bond breaks, and the chloride ion is expelled to yield the final product. youtube.com

The two methyl groups on the aromatic ring influence the molecule's reactivity through both electronic and steric effects.

Steric Hindrance: The methyl group at the 3-position is ortho to the chlorine atom at the 2-position. Its physical size creates steric hindrance, which can impede the approach of a nucleophile to the reaction site (the carbon atom bonded to the chlorine). rsc.orgiucr.org This steric crowding can significantly retard the rate of nucleophilic aromatic substitution compared to an analogous compound without an ortho-substituent. rsc.org The degree of hindrance can influence the reaction conditions required, potentially necessitating higher temperatures or longer reaction times.

Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect. This effect slightly increases the electron density of the aromatic ring, which modestly counteracts the electron-withdrawing effect of the chlorine atom. This deactivating electronic effect makes the ring slightly less receptive to nucleophilic attack. However, in the context of NAS on this specific molecule, the steric hindrance from the ortho-methyl group is generally considered a more dominant factor in controlling reactivity at the C-2 position. rsc.orgresearchgate.net

Derivatization Studies via the Aromatic Amino Group

The aromatic amino group of aniline derivatives is a versatile functional handle for a wide range of chemical transformations. Acylation is a common derivatization strategy, often employed as a protecting group or to introduce new functionalities. For instance, N-arylacetamides, prepared by reacting the corresponding anilines with acetic anhydride (B1165640), serve as key precursors in Vilsmeier-Haack reactions. niscpr.res.in This reaction, using a reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can lead to the formation of functionalized quinolines. niscpr.res.in

Another significant derivatization pathway involves the reaction of the amino group with isothiocyanates to form thiourea (B124793) derivatives. academicjournals.org This reaction is often used in analytical chemistry for pre-column derivatization to enhance the detection of amino compounds in high-performance liquid chromatography (HPLC). academicjournals.org Furthermore, the amino group can be targeted by various reagents designed to modify primary amines, facilitating analysis by mass spectrometry or introducing fluorescent tags for enhanced detection. academicjournals.orgmdpi.com

Derivatization Studies via the Aromatic Halogen Group

The chlorine substituent on the aniline ring offers opportunities for further molecular elaboration, primarily through cross-coupling reactions or nucleophilic substitution, although the latter is generally less facile on an electron-rich aromatic ring. Aryl halides are crucial building blocks in synthetic chemistry, particularly for forming new carbon-carbon bonds. nih.gov

While direct displacement of the chlorine on 2-Chloro-3,4-dimethylaniline is challenging, related studies on electron-rich aryl halides demonstrate the principles of their reactivity. The synthesis of halogenated anilines can be achieved with high regioselectivity. For example, treating N,N-dialkylaniline N-oxides with thionyl chloride can selectively introduce a chlorine atom at the ortho position. nih.gov This highlights the ability to manipulate halogen substitution patterns on the aniline scaffold. The resulting chloro-substituted anilines are valuable intermediates for subsequent reactions where the halogen can act as a leaving group or a directing group in further electrophilic aromatic substitutions.

Stereoselective Synthetic Approaches for Related Chloro-Keto Esters

Chiral α-chloro-β-hydroxy esters are highly valuable intermediates in the synthesis of pharmaceuticals. rsc.org The stereoselective reduction of their precursor, α-chloro-β-keto esters, is a critical step that has been addressed through various advanced synthetic strategies.

Asymmetric Hydrogenation with Chiral Catalysts

Asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones. nih.gov For base-sensitive substrates like α-chloro ketones, specific catalyst systems are required to achieve high efficiency and stereoselectivity. Ruthenium(II) complexes featuring chiral ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have proven effective. nih.gov These reactions are typically performed under slightly acidic conditions to prevent substrate degradation. nih.gov The use of these catalysts allows for the direct and reliable preparation of optically active aromatic chlorohydrins from α-chloro aromatic ketones with high enantiomeric excess (ee). nih.gov

Research has shown that polar phosphonic acid-derived Ru-BINAP catalysts can effectively hydrogenate β-keto esters in room temperature ionic liquids, achieving ee values up to 99.3%. rsc.org

Table 1: Asymmetric Hydrogenation of α-Chloro Aromatic Ketones Data sourced from research on Ru(OTf)(S,S)-TsDpen catalysts. nih.gov

| Substrate | Catalyst Loading (S/C) | H₂ Pressure (atm) | Time (h) | Product Enantiomeric Excess (ee %) |

| α-Chloroacetophenone | 1000 | 10 | 10 | 96 (R) |

| 2-Chloro-4'-methylacetophenone | 1000 | 10 | 12 | 97 (R) |

| 2-Chloro-4'-methoxyacetophenone | 1000 | 10 | 12 | 98 (R) |

| 2-Chloro-3'-hydroxyacetophenone | 1000 | 10 | 15 | 95 (R) |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a highly efficient strategy that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. frontiersin.orgnih.gov This process combines a rapid, catalyst-mediated racemization of the starting material with a highly enantioselective, irreversible reaction. nih.gov

For the synthesis of chiral anti-aryl α-chloro-β-hydroxy esters, ketoreductase (KRED)-catalyzed DKR has been systematically studied. rsc.orgrsc.org This biocatalytic approach offers excellent yields and high stereoselectivity. rsc.orgrsc.org The process involves the reduction of racemic aryl α-chloro-β-keto esters, where the enzyme selectively reduces one enantiomer while the other is rapidly racemized in situ. frontiersin.org This allows for the synthesis of structurally diverse chiral alcohols with high diastereoselectivity (dr) and enantioselectivity (ee). rsc.orgrsc.org

Table 2: Ketoreductase-Catalyzed Dynamic Reductive Kinetic Resolution (DYRKR) of Aryl α-Chloro β-Keto Esters Data from a study utilizing LfSDR1 ketoreductase. rsc.org

| Substrate Substituent | Isolated Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| 4-Methyl | 96 | >99:1 | >99 |

| 4-Methoxy | 86 | 94:6 | >99 |

| 2-Methoxy | 92 | 17:1 | 92 |

| 4-tert-Butyl | 91 | >99:1 | >99 |

| Unsubstituted | 95 | >99:1 | >99 |

Green Chemistry Considerations in Synthetic Pathways for Aniline Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of anilines and their derivatives to minimize environmental impact and improve safety and efficiency. sphinxsai.com This involves developing new reaction conditions and catalyst systems that avoid hazardous reagents and solvents. nih.govresearchgate.net

Solvent-Free Protocols and Eco-Friendly Media

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated successful synthesis of aniline-based compounds under solvent-free conditions. rsc.orgrsc.org For example, the double Friedel-Crafts reaction between aldehydes and anilines can be efficiently catalyzed by Brønsted acidic ionic liquids without any solvent, producing triarylmethanes in excellent yields. rsc.orgrsc.org Ionic liquids are considered greener alternatives due to their low vapor pressure and potential for recyclability.

Water is another eco-friendly medium being explored for aniline synthesis. acs.orgnih.gov An environmentally friendly, transition-metal-free method for synthesizing azoxybenzenes involves the oxidation of anilines in a mixed water/acetonitrile (B52724) system, followed by dimerization catalyzed by a simple organic base. acs.orgnih.gov Furthermore, the acetylation of aniline, a fundamental reaction, has been achieved using a benign and inexpensive magnesium sulphate-glacial acetic acid system, which avoids the use of toxic acetic anhydride and generates only water as a byproduct, aligning with the goal of 100% atom economy. ijtsrd.comijtsrd.com These approaches highlight a shift towards more sustainable and environmentally conscious chemical manufacturing. chemistryworld.comresearchgate.net

Table 3: Comparison of Conventional vs. Green Synthesis of Acetanilide (B955) Derivatives This table illustrates the principles discussed in green chemistry approaches. sphinxsai.com

| Method | Reagents | Solvent | Byproducts | Atom Economy | Environmental Impact |

| Conventional | Aniline, Acetic Anhydride, Conc. HCl, Sodium Acetate | Water | Acetic Acid, Sodium Chloride | Lower (e.g., 72-82%) | Use of hazardous acetic anhydride |

| Green | Aniline, Glacial Acetic Acid, Zinc Dust | None (or minimal) | Water | Higher | Avoids hazardous reagents, reduces waste |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular structure, reactivity, and electronic characteristics of chemical compounds. These computational methods allow for the investigation of molecules at the atomic level, offering data that complements and explains experimental findings. For 2-Chloro-3,4-dimethylaniline (B2757102) and its hydrochloride salt, theoretical studies are instrumental in elucidating the interplay between the various substituents on the aniline (B41778) ring and their collective effect on the molecule's properties.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. researchgate.netnih.gov Its balance of computational cost and accuracy makes it suitable for analyzing medium-sized organic molecules. nanobioletters.comnih.gov DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311G(d,p), are frequently used to predict molecular geometries, vibrational frequencies, and a variety of electronic properties. nih.govnih.govnih.gov

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. nih.gov For 2-Chloro-3,4-dimethylaniline, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

The optimized structure of the aromatic ring is expected to show slight deviations from a perfect hexagon due to the electronic and steric effects of the chloro, amino, and methyl substituents. nanobioletters.com The C-N bond of the amino group and the C-Cl bond are primary features, with their lengths influenced by electron donation and withdrawal effects. The presence of two adjacent methyl groups (at C3 and C4) and a chlorine atom (at C2) introduces steric strain that can influence the planarity of the amino group relative to the benzene (B151609) ring and slightly distort the bond angles within the ring. nanobioletters.com Theoretical calculations for similar substituted anilines have shown that the final optimized geometry is a true energy minimum, confirmed by the absence of imaginary frequencies in vibrational analysis. nih.gov

Table 1: Predicted Structural Parameters for 2-Chloro-3,4-dimethylaniline (Illustrative) Note: This data is representative and based on DFT calculations of similarly substituted aniline derivatives. Specific experimental or calculated values for the target compound are not available in the provided sources.

| Parameter | Predicted Value | Description |

| C-Cl Bond Length | ~1.74 Å | The distance between the carbon and chlorine atoms. |

| C-N Bond Length | ~1.40 Å | The distance between the carbon and nitrogen atoms of the amino group. |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å | The average distance between carbon atoms in the benzene ring. |

| C-C-C (Ring) Bond Angle | ~118° - 122° | Angles within the benzene ring, showing slight distortion from the ideal 120°. |

| C-N-H Bond Angle | ~112° | The angle within the amino group. |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests a more reactive molecule that is more easily polarized. researchgate.net

In 2-Chloro-3,4-dimethylaniline, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, which are the most electron-rich parts of the molecule. Conversely, the LUMO is likely distributed over the aromatic ring, with some contribution from the electron-withdrawing chlorine atom. The eventual charge transfer interactions within the molecule can be explained by the lowering of the HOMO-LUMO energy gap. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) Note: Values are hypothetical, based on typical DFT results for chloro-substituted anilines, and are presented for illustrative purposes.

| Parameter | Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 4.90 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding, charge delocalization, and hyperconjugative interactions. orientjchem.orgmaterialsciencejournal.org It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). orientjchem.org A larger E(2) value indicates a more intense interaction between the electron donor and acceptor, signifying greater intramolecular charge transfer (ICT) and stabilization. materialsciencejournal.org

For 2-Chloro-3,4-dimethylaniline, significant hyperconjugative interactions are expected. Key interactions would likely involve the lone pairs of the nitrogen (n(N)) and chlorine (n(Cl)) atoms acting as donors and the antibonding π* orbitals of the C-C bonds in the aromatic ring acting as acceptors. These n → π* interactions result in the delocalization of electron density into the ring, which stabilizes the molecule. materialsciencejournal.org The analysis can quantify the stabilization energy arising from these charge transfer events. orientjchem.org

Table 3: Significant NBO Donor-Acceptor Interactions (Illustrative) Note: This table presents plausible interactions and stabilization energies based on NBO analysis of related chloroaniline compounds.

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N | π(C1-C6) | ~45.5 | Lone pair donation from nitrogen to the aromatic ring. |

| LP(1) N | π(C2-C3) | ~20.1 | Lone pair donation from nitrogen to the aromatic ring. |

| LP(3) Cl | σ*(C1-C2) | ~5.2 | Lone pair donation from chlorine to an adjacent antibonding sigma orbital. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored according to the electrostatic potential value: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green represents areas with neutral potential. researchgate.net

For 2-Chloro-3,4-dimethylaniline, the MEP map would be expected to show the most negative potential (red/orange) concentrated around the nitrogen atom of the amino group, owing to its high electronegativity and lone pair of electrons. This site is therefore the most likely to be attacked by electrophiles. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the amino group, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors.

Ionization Potential (I ≈ -EHOMO): Energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): Energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electronegativity (χ = (I + A) / 2): Measures the ability to attract electrons.

Global Softness (S = 1 / 2η): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω = χ² / 2η): Measures the ability of a molecule to accept electrons.

These calculated parameters help in comparing the reactivity of different molecules and understanding their chemical behavior in reactions.

Table 4: Calculated Global Reactivity Indices (Illustrative) Note: Values are calculated using the illustrative HOMO/LUMO energies from Table 2.

| Parameter | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.85 |

| Electron Affinity (A) | -ELUMO | 0.95 |

| Electronegativity (χ) | (I+A)/2 | 3.40 |

| Chemical Hardness (η) | (I-A)/2 | 2.45 |

| Global Softness (S) | 1/(2η) | 0.204 |

| Electrophilicity Index (ω) | χ²/(2η) | 2.36 |

Ab Initio Hartree-Fock (HF) Calculations

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Specific Time-Dependent Density Functional Theory (TD-DFT) studies detailing the electronic excitations of 2-Chloro-3,4-dimethylaniline hydrochloride could not be located in a comprehensive search of scientific literature. TD-DFT is a widely used method for calculating the excited state properties of molecules, providing insights into their electronic absorption spectra. In principle, applying TD-DFT to this compound would allow for the prediction of vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π-π* or n-π*). For similar molecules, TD-DFT calculations have been successfully used to support experimental UV-vis spectra. These theoretical investigations help in understanding the relationship between the molecular structure and the observed color and photochemical properties of the compounds.

Theoretical Analysis of Molecular Interactions and Structural Parameters

Computational Assessment of Bond Lengths and Angles

A computational assessment of the bond lengths and angles for this compound from dedicated research is not currently available. Such an analysis would typically be performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory to obtain a theoretically optimized geometry of the molecule. The results would provide precise values for the distances between bonded atoms and the angles between adjacent bonds. For example, in the structurally related 2-Chlorobenzenamine, the molecule is nearly planar. It is expected that the bond lengths and angles in this compound would be influenced by the electronic effects of the chloro, amino, and methyl substituents on the aniline ring.

Below is a hypothetical data table illustrating the kind of information that would be generated from such a computational study. The values are for illustrative purposes only and are not based on actual calculations for this compound.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Lengths (Å) | ||||

| C-Cl | C | Cl | 1.74 | |

| C-N | C | N | 1.40 | |

| C-C (aromatic) | C | C | 1.39 - 1.41 | |

| C-C (methyl) | C | C | 1.51 | |

| C-H (aromatic) | C | H | 1.08 | |

| C-H (methyl) | C | H | 1.09 | |

| N-H | N | H | 1.01 | |

| Bond Angles (°) | ||||

| C-C-Cl | C | C | Cl | 120.5 |

| C-C-N | C | C | N | 119.8 |

| C-N-H | C | N | H | 112.0 |

| H-N-H | H | N | H | 109.5 |

| C-C-C (aromatic) | C | C | C | 119.0 - 121.0 |

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides insights into the molecular vibrations and functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that is unique to the compound. For 2-Chloro-3,4-dimethylaniline (B2757102) hydrochloride, characteristic absorption bands would be expected for the amine group (as an ammonium (B1175870) salt), the aromatic ring, the C-Cl bond, and the methyl groups. The protonation of the amino group to form the hydrochloride salt significantly influences the N-H stretching vibrations, typically shifting them to a lower frequency range (around 2500-3000 cm⁻¹) and broadening the absorption bands compared to the free amine.

Table 1: Predicted FTIR Spectral Data for 2-Chloro-3,4-dimethylaniline hydrochloride

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (ammonium salt) | 2500-3000 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (methyl) | 2850-2960 |

| C=C Stretch (aromatic) | 1450-1600 |

| N-H Bend | 1500-1600 |

| C-H Bend (methyl) | 1375-1450 |

| C-N Stretch | 1200-1350 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, the aromatic ring stretching and C-Cl stretching vibrations are expected to produce distinct Raman signals.

Table 2: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| C-H Stretch (aromatic) | 3000-3100 |

| C=C Stretch (aromatic ring) | 1550-1620 |

| C-CH₃ Stretch | 1150-1250 |

Correlation of Experimental and Theoretically Predicted Vibrational Modes

A comprehensive understanding of the vibrational spectrum is achieved by correlating experimentally observed frequencies with those predicted by theoretical calculations. asianpubs.org Density Functional Theory (DFT) is a powerful computational method used to calculate the vibrational frequencies of molecules. asianpubs.org By comparing the experimental FTIR and Raman spectra with the theoretically predicted vibrational modes, a detailed assignment of each spectral band can be made. This correlation helps to confirm the molecular structure and provides a deeper understanding of the vibrational properties of the compound. Such studies have been conducted for a variety of substituted anilines, providing a methodological basis for the analysis of this compound. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals would be expected for the aromatic protons, the methyl protons, and the ammonium protons. The chemical shifts of the aromatic protons are influenced by the positions of the chloro and methyl substituents. The ammonium protons would likely appear as a broad singlet.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.5 | Doublet, Singlet |

| NH₃⁺ | Variable, broad | Singlet |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents (chloro, dimethyl, and amino groups).

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-CH₃ | 135 - 145 |

Comparison of Experimental and Theoretically Calculated Chemical Shifts

The synergy between experimental NMR data and theoretical calculations offers a powerful approach for structural verification. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can predict NMR chemical shifts with a high degree of accuracy. The standard method for this is the Gauge-Invariant Atomic Orbital (GIAO) approach. researchgate.net

For related compounds, such as the isomer 2-chloro-6-methylaniline (B140736), studies have shown excellent correlation between experimental ¹H and ¹³C chemical shifts and those calculated using the B3LYP/6-311++G(d,p) level of theory. researchgate.net In such studies, the theoretical and experimental data are plotted against each other, and a linear regression analysis is performed. A high correlation coefficient (R²) indicates that the computational method accurately reproduces the experimental values, confirming the proposed molecular structure. researchgate.net This comparative analysis serves as a robust tool for assigning complex spectra and validating structural assignments.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like substituted anilines, the key electronic transitions are typically π → π* and n → π* transitions associated with the benzene (B151609) ring and the non-bonding electrons of the nitrogen atom. A study on the isomeric compound 2-chloro-6-methylaniline dissolved in ethanol (B145695) showed absorption bands in the 200-400 nm range, which is characteristic for this class of compounds. researchgate.net

Analysis of Electronic Absorption Properties

The electronic absorption properties of a compound are characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) at that wavelength. The λmax value corresponds to the energy of the electronic transition, while the molar absorptivity is a measure of the probability of that transition occurring. The position and intensity of these absorption bands are highly dependent on the molecular structure, including the nature and position of substituents on the aromatic ring. For instance, the presence of the amino group (-NH₂) and the chloro and methyl substituents on the aniline (B41778) ring influences the energy levels of the molecular orbitals and thus the observed λmax.

Investigations of Solvent Effects on Optical Properties

The polarity of the solvent can have a significant impact on the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. The solvent can differentially stabilize the ground and excited states of the molecule, leading to shifts in the absorption maximum. A shift to a longer wavelength (red shift) is called a bathochromic shift, while a shift to a shorter wavelength (blue shift) is known as a hypsochromic shift. Investigating the UV-Vis spectrum of this compound in solvents of varying polarities would provide valuable information about the nature of its electronic transitions and the charge distribution in its ground and excited states.

Mass Spectrometry (MS)

Below is a table of predicted collision cross section values for different adducts of 2-chloro-3,4-dimethylaniline, calculated using the CCSbase method. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 156.05745 | 129.4 |

| [M+Na]⁺ | 178.03939 | 140.1 |

| [M-H]⁻ | 154.04289 | 133.5 |

| [M+NH₄]⁺ | 173.08399 | 151.7 |

| [M+K]⁺ | 194.01333 | 136.0 |

| [M]⁺ | 155.04962 | 130.3 |

Despite a comprehensive search for crystallographic data on the chemical compound "this compound," no specific single-crystal X-ray diffraction studies, crystallographic parameters, or detailed analyses of its intermolecular interactions and supramolecular networks were found in the available resources.

The generation of the requested article is contingent upon the availability of this fundamental experimental data. Without access to the single-crystal X-ray diffraction analysis, it is not possible to provide information on the crystal system, unit cell dimensions, or the precise three-dimensional arrangement of the molecules in the crystal lattice. Consequently, a detailed discussion of intermolecular forces, such as hydrogen bonding and other non-covalent interactions, cannot be accurately presented.

Furthermore, advanced characterization techniques like Hirshfeld surface analysis are entirely dependent on pre-existing crystallographic information files (CIFs) derived from X-ray diffraction experiments. As no such data could be located for "this compound," a valid Hirshfeld surface analysis and the subsequent elucidation of its supramolecular networks cannot be performed.

Therefore, due to the absence of the necessary foundational scientific data in the public domain and scientific literature databases accessible through the search, the requested article focusing on the advanced spectroscopic characterization of "this compound" cannot be generated at this time.

Applications As a Chemical Intermediate and Building Block

Utilization in the Synthesis of More Complex Organic Molecules

A primary application of 2-chloro-3,4-dimethylaniline (B2757102) is its role as a starting material in the synthesis of N-arylacetamides. A notable example is the synthesis of 2-chloro-N-(3,4-dimethylphenyl)acetamide. This reaction involves the acylation of 2-chloro-3,4-dimethylaniline with chloroacetyl chloride. nih.gov The amino group of the aniline (B41778) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. This type of transformation is fundamental in organic synthesis for building larger molecular frameworks. ijpsr.infoiucr.org

N-arylacetamides, such as the one derived from 2-chloro-3,4-dimethylaniline, are themselves valuable intermediates in the production of various biologically active compounds, including pharmaceuticals and agrochemicals. iucr.orgnih.gov

Table 1: Synthesis of 2-chloro-N-(3,4-dimethylphenyl)acetamide

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 2-Chloro-3,4-dimethylaniline | Chloroacetyl chloride | 2-chloro-N-(3,4-dimethylphenyl)acetamide |

Precursor Role in the Synthesis of Heterocyclic Compounds

2-Chloro-3,4-dimethylaniline hydrochloride is a valuable precursor in the synthesis of heterocyclic compounds, particularly quinoline (B57606) derivatives. The Vilsmeier-Haack reaction is a powerful method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. ijpsr.infoniscpr.res.in The initial step in this synthetic pathway involves the conversion of 2-chloro-3,4-dimethylaniline to its corresponding acetanilide (B955), N-(2-chloro-3,4-dimethylphenyl)acetamide.

This acetanilide derivative can then undergo cyclization using the Vilsmeier-Haack reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). niscpr.res.in This process results in the formation of a 2-chloro-3-formylquinoline ring system. These quinoline structures are significant synthons for the creation of more complex fused heterocyclic systems that are explored for various biological activities. nih.govekb.eg

Integration into Synthetic Pathways for Related Amines and Their Derivatives

The chemical structure of 2-chloro-3,4-dimethylaniline allows for its integration into various synthetic pathways to produce a range of related amines and their derivatives. One important class of derivatives is N-substituted ureas. The synthesis of these compounds can be achieved through several methods, often involving the reaction of the primary amine with an isocyanate. The isocyanate itself can be generated in situ from the corresponding amine via reaction with phosgene (B1210022) or a phosgene equivalent. nih.govorganic-chemistry.orgresearchgate.net

For instance, 2-chloro-3,4-dimethylaniline can be reacted to form N-(2-chloro-3,4-dimethylphenyl)urea and its derivatives. These urea (B33335) derivatives are of interest in medicinal chemistry and agrochemical research. nih.govresearchgate.net

Table 2: Potential Synthesis of N-substituted Urea from 2-Chloro-3,4-dimethylaniline

| Starting Material | Intermediate | Final Product Class |

|---|---|---|

| 2-Chloro-3,4-dimethylaniline | Isocyanate derivative | N-(2-chloro-3,4-dimethylphenyl)-N'-substituted ureas |

The derivatives of 2-chloro-3,4-dimethylaniline, such as the acetamides and ureas mentioned previously, are important intermediates in the synthesis of pharmaceutical and other biologically active molecules. nih.gov The presence of both a chloro- and dimethyl-substituted aniline core provides a scaffold that can be further modified to create compounds with desired biological properties.

While direct synthesis of commercial drugs from this compound is not widely documented in publicly available literature, its structural motifs are found in various bioactive compounds. For example, chloroacetamide herbicides, a class of agrochemicals, share a similar structural backbone, indicating the utility of chloroaniline derivatives in the synthesis of molecules with biological activity. nih.gov The synthetic routes used to produce these agrochemicals often parallel those used for pharmaceutical intermediates. google.com The broader class of chlorinated anilines serves as crucial building blocks for a range of compounds, including those with potential therapeutic applications. organic-chemistry.orggoogle.com

Environmental Fate and Degradation Studies Academic Focus

Photodegradation Pathways

Photodegradation involves the breakdown of chemical compounds by light energy. For chloro-aromatic amines, this process is influenced by environmental factors, most notably pH.

The rate of phototransformation of various aromatic amines, including anilines, has been shown to be significantly influenced by the pH of the aqueous solution. acs.org Research indicates that for many anilines, the rate of photodecomposition increases as the pH rises. acs.orgnih.gov This trend is observed even for compounds whose chemical speciation is not directly affected by pH. acs.org

| Compound Type | Effect of Increasing pH | Proposed Rationale |

|---|---|---|

| Anilines (general) | Increased phototransformation rate | Enhanced deprotonation of radical cations at higher pH |

Biodegradation Mechanisms for Related Dimethylanilines and Chlorinated Compounds

Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of xenobiotic compounds from the environment. Research on compounds structurally similar to 2-Chloro-3,4-dimethylaniline (B2757102) hydrochloride, such as dimethylanilines and other chlorinated organics, reveals several key metabolic pathways.

A significant initial step in the aerobic biodegradation of aromatic amines is oxidative deamination. researchgate.netacs.org This process involves the removal of the amino group (-NH2) from the aromatic ring, which is a critical detoxification step and prepares the molecule for ring cleavage. Studies on the degradation of 2,4-dimethylaniline (B123086) by Pseudomonas species have demonstrated that the metabolic process is initiated through oxidative deamination. researchgate.netacs.org This enzymatic reaction converts the amine into a more accessible substrate for subsequent metabolic steps. The removal of the amino group often leads to the formation of catechol intermediates, which are central to the aerobic degradation of many aromatic compounds. acs.org

Microorganisms can metabolize complex organic molecules, utilizing them as sources of essential nutrients for growth. Certain bacterial strains have demonstrated the ability to use dimethylanilines not just as a source of carbon, but also as a source of nitrogen. researchgate.netacs.org For example, Pseudomonas species isolated from contaminated environments have been shown to be capable of utilizing 2,4-dimethylaniline as the sole source of both carbon and nitrogen. acs.org This metabolic versatility is crucial for the complete mineralization of the compound, converting it into biomass, carbon dioxide, and water. The ability of microorganisms to use such compounds as nutrient sources is a key factor in their natural attenuation in soil and water. nih.gov

The elucidation of biodegradation pathways heavily relies on the identification of transient metabolic intermediates. In the case of 2,4-dimethylaniline degradation by Pseudomonas species, a key identified intermediate is 3-methylcatechol. researchgate.netacs.org The formation of this catechol derivative confirms that the degradation proceeds via an oxidative pathway following the initial deamination. Once formed, catechols are typically subjected to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids that can enter central metabolic pathways like the Krebs cycle. The identification of such intermediates is vital for confirming the specific enzymatic reactions and constructing a complete degradation pathway.

| Initial Compound | Key Metabolic Process | Identified Intermediate | Nutrient Source Utilization |

|---|---|---|---|

| 2,4-Dimethylaniline | Oxidative Deamination | 3-Methylcatechol | Carbon and Nitrogen |

Under anaerobic (oxygen-deficient) conditions, a different set of microbial processes becomes dominant. For chlorinated organic compounds, reductive dechlorination is a significant degradation pathway. acs.org This process involves the sequential removal of chlorine atoms from the aromatic ring, with the chlorine atom being replaced by a hydrogen atom. acs.org This is a biologically catalyzed process where the chlorinated compound acts as an electron acceptor. acs.org

Studies on various chloroanilines in anaerobic sediments have shown that they undergo reductive dehalogenation, with disappearance kinetics often following first-order models. acs.org For instance, polychlorinated anilines are often dechlorinated sequentially, with chlorine atoms typically removed from the para and ortho positions first. acs.org This process reduces the toxicity of the compound and can make the resulting molecule more susceptible to further degradation. The transformation of dichloroanilines to monochloroanilines, and further to aniline (B41778), has been observed in anaerobic systems, highlighting the importance of this pathway in environments devoid of oxygen. nih.gov

Hydrolysis and Dissociation in Aquatic Environments for Amine Salts

When 2-Chloro-3,4-dimethylaniline hydrochloride is introduced into an aquatic environment, it readily dissociates. As a salt of a weak base (2-Chloro-3,4-dimethylaniline) and a strong acid (hydrochloric acid), it dissolves in water to yield the 2-chloro-3,4-dimethylanilinium cation and the chloride anion.

Table 1: Acidity Constants (pKa) of Anilinium Ions for Structurally Related Compounds

| Compound | Substituents | pKa of Conjugate Acid |

|---|---|---|

| Aniline | None | 4.6 |

| 4-Chloroaniline | 4-Cl | 4.0 |

| 3-Chloroaniline | 3-Cl | 3.5 |

| 4-Methylaniline | 4-CH₃ | 5.1 |

Note: pKa values are approximate and can vary with measurement conditions. The pKa for 3,4-Dimethylaniline (B50824) is an estimate based on the effects of methyl substituents.

Based on these trends, the pKa of 2-chloro-3,4-dimethylanilinium ion is expected to be lower than that of 3,4-dimethylaniline due to the electron-withdrawing effect of the chlorine atom, likely falling in the range of 3.5 to 4.5.

The pH of the aquatic environment is the primary determinant of the hydrolytic stability and speciation of this compound. The equilibrium between the protonated anilinium form and the neutral free amine form is governed by the Henderson-Hasselbalch equation.

In acidic conditions (pH < pKa): The equilibrium shifts towards the protonated form, the 2-chloro-3,4-dimethylanilinium cation. In this state, the compound is more water-soluble and generally less volatile.

In neutral or alkaline conditions (pH > pKa): The deprotonated, neutral form, 2-Chloro-3,4-dimethylaniline, becomes the dominant species. This free amine is typically less soluble in water and more prone to partitioning into organic matter and sediment.

The pH-dependent speciation is critical as it influences the compound's bioavailability, toxicity, and susceptibility to various degradation processes. For instance, the neutral form is often more readily taken up by organisms and may be more susceptible to certain microbial degradation pathways.

Table 2: Estimated Speciation of 2-Chloro-3,4-dimethylaniline at Different Environmental pH Values (Assuming a pKa of 4.0)

| pH | % as Protonated Cation (C₈H₁₁ClN⁺) | % as Free Amine (C₈H₁₀ClN) |

|---|---|---|

| 2.0 | 99.0% | 1.0% |

| 4.0 | 50.0% | 50.0% |

| 6.0 | 1.0% | 99.0% |

This table illustrates that in typical surface water environments (pH 6-8), the compound will exist almost entirely as the free amine, 2-Chloro-3,4-dimethylaniline.

Academic Assessment of Environmental Persistence under Controlled Conditions

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Academic studies on the persistence of specific substituted anilines indicate that they can be recalcitrant in the environment.

While no specific studies on the persistence of this compound were found, research on related chloroanilines provides valuable insights. Chlorinated aromatic compounds are often more resistant to degradation than their non-chlorinated counterparts. For example, studies have shown that chloroanilines can be more persistent in the environment than aniline itself. researchgate.net Some isomers, such as 3,4-dichloroaniline, have been reported to show no evidence of hydrolysis or biodegradation under certain conditions. nih.gov

The primary routes of degradation for substituted anilines in controlled laboratory settings are typically biodegradation and, to a lesser extent, abiotic processes like photolysis.

Biodegradation: Microbial degradation is a significant pathway for the removal of anilines from the environment. nih.gov However, the presence of chlorine atoms can hinder this process, making the compound more recalcitrant. Bacteria capable of degrading chloroanilines have been isolated, and they often utilize specialized enzymatic pathways, such as a modified ortho-cleavage pathway. nih.gov The rate of biodegradation can be highly variable, depending on the specific microbial communities present, nutrient availability, and environmental conditions. Some studies have noted that the degradation of chloroanilines can take from several days to months. nih.gov

Abiotic Degradation: Abiotic degradation mechanisms, such as photolysis (degradation by light), can also contribute to the breakdown of anilines in surface waters. The rate of photolysis is dependent on factors like water clarity, depth, and the presence of photosensitizing substances. For some chloroanilines, photolysis half-lives in surface water can be on the order of hours to days. nih.gov However, in the absence of light, such as in groundwater or deep sediments, this pathway is not significant.

Given its structure as a chlorinated and dimethylated aniline, it can be inferred that 2-Chloro-3,4-dimethylaniline would likely exhibit moderate to high persistence in the environment, particularly in anaerobic or low-light conditions.

Table 3: Qualitative Assessment of Persistence for Substituted Anilines

| Compound Family | Typical Persistence | Primary Degradation Pathways | Influencing Factors |

|---|---|---|---|

| Aniline | Low to Moderate | Biodegradation, Photolysis | Microbial activity, Sunlight |

| Monochloroanilines | Moderate | Biodegradation, Photolysis | Position of chlorine, Microbial adaptation |

This qualitative assessment suggests that 2-Chloro-3,4-dimethylaniline, as a member of the chloroaniline family, is likely to be more persistent than aniline and its degradation will be heavily dependent on specific environmental conditions.

Analytical Methodologies for Identification and Quantification in Chemical Processes

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating, identifying, and quantifying components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the analysis of aromatic amines like 2-Chloro-3,4-dimethylaniline (B2757102) hydrochloride.

HPLC is widely used for the analysis of non-volatile or thermally unstable compounds. For aromatic amines, reverse-phase HPLC is the most common approach, offering high resolution and sensitivity. researchgate.net

The development of a robust Reverse Phase (RP-HPLC) method is essential for separating the target analyte from impurities and degradation products. pensoft.net The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. pensoft.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, such as a phosphate (B84403) buffer, to control the pH and improve peak shape. pensoft.netnih.gov Isocratic elution, where the mobile phase composition remains constant, is often sufficient for simple mixtures, while gradient elution may be required for more complex samples containing a wide range of impurities. pensoft.netd-nb.info

A typical starting point for method development for a substituted aniline (B41778) would involve a C18 column and a mobile phase of acetonitrile and water with a phosphate buffer to maintain a consistent pH. pensoft.net

Table 1: Example RP-HPLC Method Parameters for Aromatic Amine Analysis

| Parameter | Condition |

|---|---|

| Chromatograph | High-Performance Liquid Chromatograph |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) pensoft.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (e.g., 50:50 v/v) pensoft.net |

| pH | Adjusted to 3.0 with ortho-phosphoric acid pensoft.net |

| Flow Rate | 1.0 mL/min pensoft.net |

| Column Temperature | 30 °C pensoft.net |

| Injection Volume | 20 µL pensoft.netosha.gov |

| Detector | UV/VIS Detector pensoft.net |

Aromatic amines, including 2-Chloro-3,4-dimethylaniline, possess chromophores that absorb ultraviolet (UV) light, making UV detection a suitable and common strategy in HPLC analysis. The selection of an appropriate detection wavelength is critical for achieving maximum sensitivity and selectivity. The wavelength is typically set at or near the absorbance maximum (λmax) of the analyte. For related aromatic amines, detection wavelengths are often in the range of 215-296 nm. researchgate.net For instance, a method for a pyrrole (B145914) derivative used a detection wavelength of 225 nm. pensoft.net A diode array detector (DAD) can be particularly useful as it acquires spectra across a range of wavelengths, aiding in peak identification and purity assessment. researchgate.net

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH). researchgate.net Validation demonstrates that the method is accurate, precise, specific, linear, and robust. nih.gov This is particularly important for quantifying process-related impurities.

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. pensoft.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations. nih.gov

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate, mobile phase composition). nih.gov

Table 2: Typical Method Validation Results for an Aromatic Amine

| Parameter | Typical Finding |

|---|---|

| Linearity Range | 1-100 µg/L nih.gov |

| Correlation Coefficient (R²) | > 0.998 nih.gov |

| Precision (RSD%) | < 2.5% nih.gov |

| Accuracy (Recovery %) | 93.9% to 100.8% nih.gov |

| LOD | 0.33 µg/L nih.gov |

Gas chromatography is a powerful technique for the analysis of volatile compounds and is well-suited for determining aniline and its derivatives. epa.gov The method typically involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. epa.gov The separation is based on the differential partitioning of analytes between the mobile phase and a stationary phase coated on the column's inner surface.

For chlorinated anilines, a fused silica (B1680970) capillary column, such as one coated with SE-54, is often used. epa.gov Detection can be accomplished using various detectors. A Flame Ionization Detector (FID) is a common general-purpose detector, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity for nitrogen-containing compounds like anilines. osha.govepa.gov For unambiguous identification, a Mass Spectrometer (MS) is the preferred detector, providing structural information that confirms the identity of the analyte. researchgate.netsemanticscholar.org

Table 3: Example GC System Conditions for Aniline Derivative Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph |

| Column | 30 m x 0.25 mm fused silica capillary coated with SE-54 epa.gov |

| Injector Temperature | 200 °C osha.gov |

| Oven Temperature Program | 120 °C (Isothermal) or a temperature gradient depending on the sample complexity osha.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) osha.govresearchgate.net |

| Detector Temperature | 250 °C osha.gov |

| Carrier Gas | Hydrogen or Helium osha.gov |

High-Performance Liquid Chromatography (HPLC)

Spectrophotometric Analytical Approaches

While chromatographic methods are preferred for their separation capabilities, spectrophotometric methods can offer a simpler and more rapid approach for quantification, particularly when the sample matrix is not complex or when analyzing for the total amount of a class of compounds.

One such approach involves a derivatization reaction to produce a colored product that can be measured using a UV-Visible spectrophotometer. For example, some analytical methods use reagents like 4-(4-nitrobenzyl)pyridine (B86830) (NBP) for the determination of alkylating agents. dss.go.th While not a direct analysis of the aniline itself, this type of method could be adapted to quantify related reactive impurities. A more direct approach would measure the inherent UV absorbance of the 2-Chloro-3,4-dimethylaniline hydrochloride, but this is susceptible to interference from other UV-absorbing species in the sample.

Application of Reagents for Primary Aromatic Amino Group Detection (e.g., Bratton-Marshall Reagent)

The detection and quantification of primary aromatic amines, such as 2-Chloro-3,4-dimethylaniline, is a critical step in monitoring chemical processes, assessing environmental samples, and ensuring quality control. The Bratton-Marshall method is a classic and widely used colorimetric assay renowned for its sensitivity and specificity in detecting compounds with a primary aromatic amino group. oreilly.comnih.gov

The underlying principle of this method involves a two-step chemical reaction. researchgate.net First, the primary aromatic amine is subjected to diazotization. In an acidic medium (typically using hydrochloric acid), sodium nitrite (B80452) is introduced to convert the amino group (-NH₂) into a diazonium salt (-N₂⁺). oreilly.com It is crucial to manage this step carefully, often at reduced temperatures, to ensure the stability of the resulting diazonium ion. Any excess nitrous acid is subsequently neutralized, commonly with ammonium (B1175870) sulfamate (B1201201), to prevent interference in the next stage. researchgate.net

In the second step, the newly formed diazonium salt is coupled with a chromogenic agent, the Bratton-Marshall reagent, which is N-(1-Naphthyl)ethylenediamine dihydrochloride. oreilly.com This coupling reaction produces a stable, highly colored azo dye. researchgate.net The intensity of the resulting magenta color is directly proportional to the initial concentration of the primary aromatic amine. The absorbance of this colored solution is then measured using a spectrophotometer at a specific wavelength, typically around 550 nm, allowing for precise quantification against a calibration curve. researchgate.net This method has been historically significant in the development of drug metabolism and pharmacokinetics due to its reliability and sensitivity. nih.gov

Table 1: Key Stages of the Bratton-Marshall Method for Primary Aromatic Amine Detection

| Step | Procedure | Purpose |

| 1. Diazotization | The sample containing the primary aromatic amine is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl). | To convert the primary aromatic amino group into a diazonium salt. |

| 2. Neutralization | Ammonium sulfamate is added to the reaction mixture. | To remove excess nitrous acid, preventing side reactions and false results. |

| 3. Coupling | Bratton-Marshall reagent (N-(1-Naphthyl)ethylenediamine) is added. | To react with the diazonium salt, forming a intensely colored azo compound. |

| 4. Quantification | The absorbance of the resulting solution is measured using a spectrophotometer. | To determine the concentration of the original amine based on color intensity. |

Electrochemical Monitoring Techniques

Electrochemical methods offer a powerful alternative for the real-time monitoring of chemical compounds like this compound. These techniques are valued for their high sensitivity, rapid response, and potential for miniaturization and automation. Voltammetry, in particular, is well-suited for tracking the concentration of electroactive species in a solution. By applying a varying potential to an electrode and measuring the resulting current, a voltammogram is generated which provides characteristic information about the analyte, including its concentration and redox properties.

These techniques are especially useful for monitoring dynamic processes, such as the degradation or transformation of aromatic amines in industrial or environmental systems. nih.govresearchgate.net The electrochemical oxidation of aromatic amines can be performed using various types of electrodes, including boron-doped diamond electrodes, which have shown high efficiency in the degradation of these compounds. nih.gov The development of novel electrode materials, such as those modified with nanocomposites, continues to enhance the sensitivity and selectivity of these sensors for detecting a wide range of analytes, including DNA degradation products and other metabolites. scispace.com

Voltammetric Monitoring of Degradation Processes and Products

Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, are highly effective for monitoring the degradation of aromatic amines and identifying their transformation products. nih.govresearchgate.net For a compound like 2-Chloro-3,4-dimethylaniline, its degradation, whether through biological, chemical, or electrochemical means, can be tracked by observing the changes in its voltammetric signal. researchgate.net

As the parent compound is degraded, the peak current corresponding to its oxidation or reduction will decrease over time. Concurrently, new voltammetric peaks may appear at different potentials, signaling the formation of degradation products or intermediates. nih.gov For instance, the biodegradation of 2,4-dimethylaniline (B123086) by Pseudomonas species was successfully monitored using cyclic voltammetry, which allowed for the detection of the metabolite 3-methylcatechol. nih.govresearchgate.net

This approach provides valuable kinetic information about the degradation process. By plotting the peak current of the parent compound against time, the rate of degradation can be determined. Similarly, monitoring the emergence and evolution of peaks for intermediate products can help elucidate the degradation pathway. researchgate.net The irreversible nature of the electrooxidation of many aromatic compounds makes techniques like differential pulse voltammetry particularly suitable for quantitative analysis, offering high sensitivity. mdpi.com

Table 2: Hypothetical Data from Voltammetric Monitoring of a Degradation Process

| Time (hours) | Parent Compound Peak Current (µA) | Degradation Product Peak Current (µA) |

| 0 | 15.2 | 0.0 |

| 2 | 11.8 | 2.5 |

| 4 | 7.5 | 5.1 |

| 6 | 4.1 | 7.8 |

| 8 | 1.9 | 9.2 |

| 10 | 0.5 | 9.8 |

Sample Preparation and Extraction Methods for Analysis

Effective sample preparation is a prerequisite for accurate and reliable quantification of this compound, especially when the analyte is present in complex matrices such as industrial wastewater, soil, or biological fluids. raykolgroup.comnih.gov The primary goals of sample preparation are to isolate the target analyte from interfering substances, concentrate it to a detectable level, and transfer it into a solvent compatible with the chosen analytical instrument.

Common techniques for the extraction of aniline derivatives from aqueous and solid samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). acs.orgnih.gov SPE is widely used for enriching trace organic pollutants from environmental water samples and for purifying extracts from solid samples. raykolgroup.com The choice of extraction method and solvent depends on the physicochemical properties of the analyte and the nature of the sample matrix. nih.gov

Solvent Extraction Protocols (e.g., Methylene (B1212753) Chloride)

Solvent extraction, or liquid-liquid extraction (LLE), is a fundamental and widely practiced method for isolating aniline derivatives from aqueous solutions. epa.gov Methylene chloride (dichloromethane) is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its immiscibility with water. epa.govgoogle.com

The protocol generally involves adjusting the pH of the aqueous sample to a basic level (e.g., pH > 11) before extraction. epa.gov This ensures that the aniline derivative is in its neutral, free base form, which is significantly more soluble in an organic solvent like methylene chloride than its protonated, salt form. The aqueous sample is then vigorously mixed with methylene chloride in a separatory funnel. The analyte partitions from the aqueous phase into the organic phase. After allowing the layers to separate, the organic layer containing the analyte is collected. This process may be repeated multiple times to maximize the recovery of the analyte. nih.gov The combined organic extracts are then often dried (e.g., with anhydrous sodium sulfate) and concentrated before analysis by techniques such as gas chromatography. epa.gov

Table 3: General Steps for Solvent Extraction using Methylene Chloride

| Step | Action | Rationale |

| 1. pH Adjustment | Adjust the pH of the aqueous sample to > 11 using a base (e.g., NaOH). | To convert the amine hydrochloride to its free base form, increasing its solubility in the organic solvent. |

| 2. Extraction | Transfer the sample and methylene chloride to a separatory funnel and shake vigorously. | To facilitate the transfer (partitioning) of the analyte from the aqueous phase to the organic phase. |

| 3. Separation | Allow the layers to separate and drain the lower organic layer (methylene chloride). | To isolate the extract containing the analyte. |

| 4. Repeat | Repeat the extraction with fresh portions of methylene chloride two or more times. | To ensure maximum recovery of the analyte from the aqueous sample. |

| 5. Drying & Concentration | Combine the organic extracts, dry with an agent like anhydrous sodium sulfate, and evaporate the solvent. | To remove residual water and concentrate the analyte for subsequent analysis. |

pH Adjustments for Differential Extraction

The principle of differential extraction relies on exploiting the pH-dependent solubility of ionizable compounds like 2-Chloro-3,4-dimethylaniline. biotage.com As a basic compound, its state of ionization is dictated by the pH of the solution relative to its acid dissociation constant (pKa). nih.govchemicalbook.com

In acidic conditions (pH < pKa): The amine group is protonated (R-NH₃⁺), forming a cation. This ionic form is highly soluble in water and poorly soluble in nonpolar organic solvents.

In basic conditions (pH > pKa): The amine exists as the neutral free base (R-NH₂). This non-ionized form is less soluble in water and preferentially soluble in organic solvents like methylene chloride or ether. nih.govnih.gov

This behavior allows for the selective separation of basic amines from acidic or neutral compounds in a mixture. For example, to separate 2-Chloro-3,4-dimethylaniline from an acidic impurity, the mixture can be dissolved in an organic solvent and extracted with an aqueous acid. The basic amine will move into the aqueous layer as its protonated salt, while the acidic and neutral compounds remain in the organic layer. The aqueous layer can then be isolated, and the pH raised with a base to regenerate the free amine, which can then be back-extracted into a fresh portion of organic solvent. chemicalbook.com This pH-swing extraction is a powerful purification technique. researchgate.net

Table 4: Influence of pH on the Extraction of an Aromatic Amine

| pH of Aqueous Phase | Predominant Form of Amine | Solubility in Water | Solubility in Methylene Chloride | Extraction Efficiency into Organic Phase |

| Acidic (e.g., pH 2) | Protonated (R-NH₃⁺) | High | Low | Very Low |

| Neutral (e.g., pH 7) | Mixture of forms | Moderate | Moderate | Moderate |

| Basic (e.g., pH 12) | Free Base (R-NH₂) | Low | High | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.